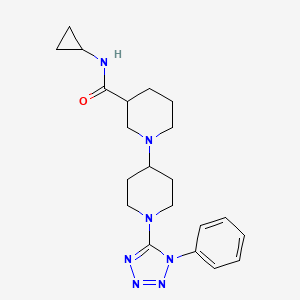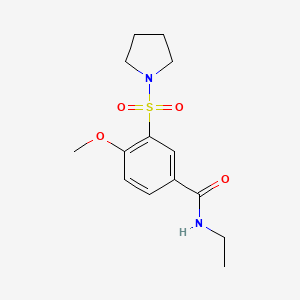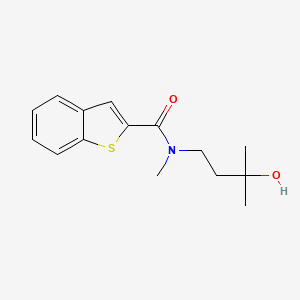![molecular formula C16H25NO3 B5345264 methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, also known as MDA-19, is a synthetic cannabinoid that was first developed in the late 1990s. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. MDA-19 has been the subject of extensive scientific research, and its potential applications in medicine and biotechnology continue to be explored.
作用機序
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate exerts its effects by binding to and activating the CB2 receptor, which is primarily expressed in immune cells such as macrophages and T cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, as well as potential analgesic and neuroprotective effects. This compound is highly selective for the CB2 receptor, and does not significantly bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of leukocyte migration, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models of pain, and to have neuroprotective effects in models of neurodegenerative disease.
実験室実験の利点と制限
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has several advantages for use in lab experiments, including its high selectivity for the CB2 receptor, its potent anti-inflammatory and immunomodulatory effects, and its potential as an anticancer agent. However, there are also several limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise to synthesize and handle the compound, and the lack of clinical data on its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, including the development of novel synthetic analogs with improved pharmacological properties, the exploration of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and the investigation of its potential as a tool for studying the role of the CB2 receptor in immune function and inflammation. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent in a clinical setting.
合成法
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate can be synthesized using a variety of methods, including the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but the overall process involves the conversion of the starting materials into the final product through a series of chemical reactions.
科学的研究の応用
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to have anti-inflammatory effects in a variety of animal models, including models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
methyl 2-[(3,5-dimethyladamantane-1-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-11-5-15(2,8-14)10-16(6-11,9-14)13(19)17-7-12(18)20-3/h11H,4-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSKXXMZOKEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![7-methyl-3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5345194.png)

![3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane](/img/structure/B5345217.png)
![1-ethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5345223.png)

![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)